molecular formula C8H9Cl B1360980 1-Chloro-2,3-dimethylbenzene CAS No. 25323-41-5

1-Chloro-2,3-dimethylbenzene

Cat. No. B1360980
CAS RN: 25323-41-5
M. Wt: 140.61 g/mol
InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06657067B2

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro-ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.7.5 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1.7.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 kg
Type
reactant
Reaction Step Four
Quantity
3.5 kg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.4 kg
Type
catalyst
Reaction Step Four
Quantity
780 kg
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1C.ClC1C=C(C)C(C)=CC=1.[C:19]([O-:22])(=[O:21])[CH3:20].[Na+].[Br-].[Na+].[O:26]=O>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Zr+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:20]2[C:19]([O:22][C:4](=[O:26])[C:3]=12)=[O:21] |f:2.3,4.5,7.8.9.10.11.12.13,14.15.16.17.18.19.20,21.22.23.24.25|

Inputs

Step One
Name
Quantity
200 kg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C)C
Name
1.7.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.75 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.5 kg
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
0.4 kg
Type
catalyst
Smiles
C(C)(=O)[O-].[Zr+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
780 kg
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Step Seven
Name
Quantity
3 mol
Type
reactant
Smiles
O=O
Step Eight
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated throughout the reaction time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reactor was filled with nitrogen
ADDITION
Type
ADDITION
Details
Air was introduced to the reactor through a dip tube at a flow rate
TEMPERATURE
Type
TEMPERATURE
Details
gradually increasing to 200 normal m3/h
CONCENTRATION
Type
CONCENTRATION
Details
Initially, the off gas oxygen concentration
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was increased to 175° C
CONCENTRATION
Type
CONCENTRATION
Details
After about 3 hours the off gas oxygen concentration
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
increased to greater than 3 percent
ADDITION
Type
ADDITION
Details
Air diluted with nitrogen so as
ADDITION
Type
ADDITION
Details
was introduced into the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reactor was increased to 190° C
WAIT
Type
WAIT
Details
The flow of diluted air was continued for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the acetic acid were removed under atmospheric distillation
CUSTOM
Type
CUSTOM
Details
any residual water and acetic acid were removed
TEMPERATURE
Type
TEMPERATURE
Details
under heat

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.